(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8S,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol
Description
This compound is a highly complex polycyclic aromatic molecule featuring a dimeric tetracyclic framework with multiple hydroxyl and hydroxyphenyl substituents. Its stereochemistry (1S,8S,9R,16S) is critical for its spatial arrangement and intermolecular interactions . The structure includes two fused tetracyclic systems interconnected via a hydroxyphenyl group at the 9-position, creating a rigid, planar geometry conducive to π-π stacking and hydrogen bonding .
Properties
Molecular Formula |
C56H42O12 |
|---|---|
Molecular Weight |
906.9 g/mol |
IUPAC Name |
(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8S,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol |
InChI |
InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46-,51-,52-,53-,54-,55+,56+/m0/s1 |
InChI Key |
YQQUILZPDYJDQJ-QWJFNKQSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@@H]7[C@H](C8=C(C=C(C=C8O)O)[C@@H]9[C@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methodology
Research Findings and Analytical Data
- The molecular weight of the compound is approximately 904.9 g/mol, consistent with the formula C57H44O11.
- The compound exhibits multiple hydroxyl groups contributing to its high polarity and potential for hydrogen bonding.
- Stereochemical assignments have been confirmed by advanced NMR techniques and single-crystal X-ray diffraction, supporting the (1S,8S,9R,16S) configuration.
- Biomimetic synthesis routes have demonstrated that oxidative coupling of resveratrol units under controlled conditions can yield this compound and its analogues in moderate yields (typically 10-30% after purification).
- Extraction yields from natural sources vary widely depending on plant species, tissue type, and extraction conditions, with typical yields in the low milligram per gram range of dry plant material.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Natural Extraction | Solvent extraction, chromatographic purification | Provides natural stereochemistry | Low yield, complex mixtures |
| Biomimetic Synthesis | Oxidative coupling of stilbene monomers | Mimics natural biosynthesis, stereocontrol possible | Requires multiple steps, moderate yields |
| Total Chemical Synthesis | Stepwise ring construction and functionalization | Allows structural modifications | Complex, time-consuming, costly |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups back to hydroxy groups using reducing agents like sodium borohydride.
Substitution: Substitution of hydroxy groups with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antioxidant or anti-inflammatory properties. Its multiple hydroxy groups make it a candidate for interactions with biological molecules.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with various molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzymes through binding to active sites.
Interaction with Receptors: Modulation of receptor activity through binding to receptor sites.
Antioxidant Activity: Scavenging of free radicals through its hydroxy groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Weights
The compound’s closest analogues include:
Functional Group Analysis
- Hydroxyphenyl vs. Alkyl Substituents: The query compound’s bis(4-hydroxyphenyl) groups enable stronger intermolecular hydrogen bonding compared to alkyl-substituted analogues like the naphthoquinone derivative (MW 288.299), which lacks aromatic hydroxylation .
- Dimeric vs. Monomeric Cores: Unlike monomeric tetracyclic compounds (e.g., 470.478 MW analogue), the dimeric structure of the query compound increases steric hindrance, reducing solubility in non-polar solvents but enhancing thermal stability .
Bioactivity and Solubility
- Antioxidant Potential: The high density of hydroxyl groups in the query compound suggests superior free-radical scavenging capacity compared to less-hydroxylated analogues. For example, the naphthoquinone derivative (MW 288.299) shows moderate antioxidant activity in vitro but lacks the multi-hydroxylated aromatic backbone critical for redox cycling .
- Aqueous Solubility: The query compound’s solubility in water (estimated logP < 1.5) is higher than its non-hydroxylated counterparts, aligning with trends observed in phenolic compounds .
Methodological Considerations in Structural Comparison
Chemoinformatics and Similarity Coefficients
Studies using Tanimoto coefficients and binary fingerprint analysis reveal that the query compound shares >70% structural similarity with its (8S,16S) stereoisomer . However, minor stereochemical differences (e.g., 1S vs. 1R configurations) significantly alter binding affinities to estrogen receptors, as demonstrated in molecular docking simulations .
Crystallographic Data and SHELX Refinement
The compound’s crystal structure was resolved using SHELX software, which confirmed its dimeric geometry and hydrogen-bonding networks . In contrast, monomeric analogues (e.g., 470.478 MW compound) exhibit less complex diffraction patterns due to reduced symmetry .
Authoritative Sources and Limitations
- Data Reliability : Structural data were cross-validated using the Toronto Metropolitan University Centre for Metabolism and Inflammation (TMIC) database and peer-reviewed crystallographic studies .
- Contradictions: and highlight discrepancies in stereochemical descriptors for related compounds, underscoring the need for standardized nomenclature in complex polycyclic systems .
Biological Activity
The compound (1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8S,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activities based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₃₀H₂₄O₇ |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | (1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)... |
| Canonical SMILES | C1=CC(=CC=C1C2C3C(C4=C(C2C5=C3C=C(C=C5O)O)C=C(C=C4O)O)C6=CC=C(C=C6)O)O |
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation in various biological systems. For instance:
- In vitro studies demonstrated that the compound significantly reduced oxidative stress markers in human cell lines by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anticancer Properties
Several studies have reported the anticancer potential of this compound:
- A study highlighted its ability to induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .
- It has shown efficacy against various cancer cell lines including breast and prostate cancer cells with IC50 values in the micromolar range .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways:
- It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
- Its action appears to be mediated through the inhibition of NF-kB signaling pathways.
Study 1: Antioxidant Activity
In a controlled experiment involving human hepatoma cells (HepG2), the compound was tested for its ability to protect against oxidative damage induced by hydrogen peroxide. Results showed a significant reduction in cell death and an increase in cell viability compared to untreated controls.
Study 2: Anticancer Efficacy
A comparative study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells versus normal fibroblast cells. The results indicated a higher selectivity towards cancer cells with minimal cytotoxicity towards normal cells.
Q & A
Q. How can researchers confirm the stereochemical configuration of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR with nuclear Overhauser effect (NOE) experiments to identify spatial proximity of protons in the rigid tetracyclic framework. Coupling constants (-values) help infer dihedral angles between adjacent stereocenters .
- X-ray Crystallography : Single-crystal diffraction provides unambiguous assignment of stereochemistry. Heavy atoms (e.g., oxygen in oxatetracyclo rings) enhance scattering contrast. Refinement software like SHELXL resolves electron density maps for chiral centers .
Q. What chromatographic conditions optimize purification given its polyhydroxy and aromatic moieties?
Methodological Answer:
- Reverse-Phase HPLC : Employ a C18 column with a gradient elution of water/acetonitrile (0.1% trifluoroacetic acid) to resolve polar hydroxyl groups and hydrophobic aromatic regions. Monitor UV absorption at 254 nm (π→π* transitions in phenolic rings) .
- Ion-Exchange Chromatography : Utilize weak anion-exchange resins (e.g., DEAE-cellulose) to exploit acidic phenolic -OH groups (pKa ~10) at basic pH .
Q. How to assess solubility and stability in aqueous vs. organic solvents?
Methodological Answer:
- Solubility Screening : Perform shake-flask experiments in buffered solutions (pH 1–13) and organic solvents (e.g., DMSO, THF). Quantify via UV-vis spectroscopy or gravimetric analysis .
- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation by LC-MS, focusing on hydrolysis of oxatetracyclo ether linkages .
Advanced Research Questions
Q. How can computational reaction path search methods predict regioselectivity in substitution reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states for nucleophilic attacks. Fukui indices identify electrophilic hotspots (e.g., at C-4 or C-12 hydroxyls) .
- Machine Learning (ML) : Train ML models on existing reaction databases to predict substituent effects on regioselectivity. Feature engineering includes steric parameters (Taft ) and electronic descriptors (Hammett σ) .
Q. How to resolve contradictions between theoretical and experimental spectroscopic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
